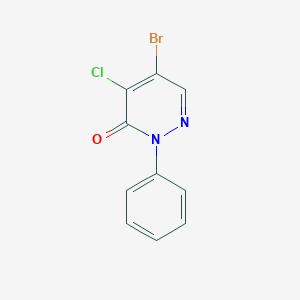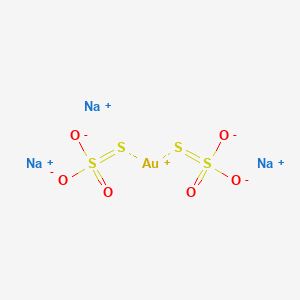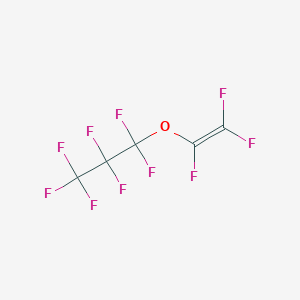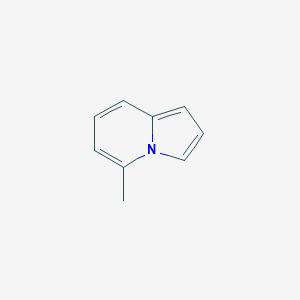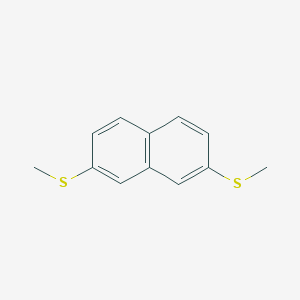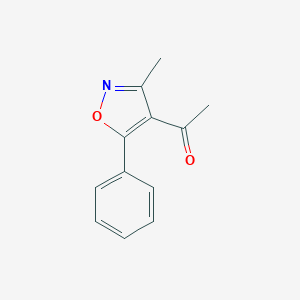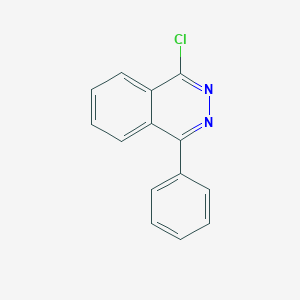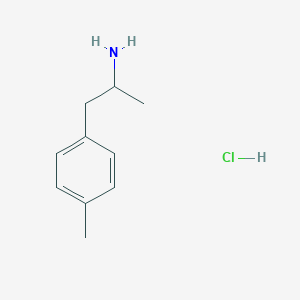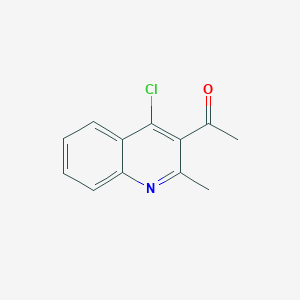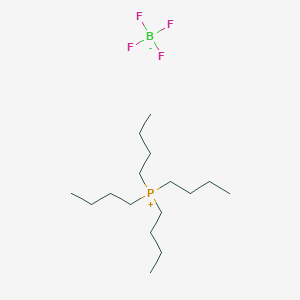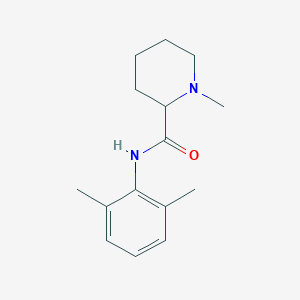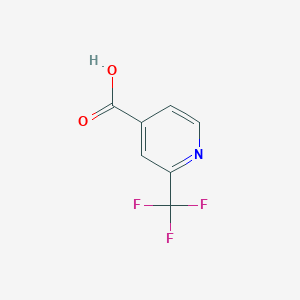![molecular formula C21H14N2O2 B158408 9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione CAS No. 10228-01-0](/img/structure/B158408.png)
9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione is a chemical compound with the molecular formula C21H14N2O2. It is a derivative of quinacridone, a class of organic compounds known for their vibrant colors and stability. This compound is often used in the production of pigments and dyes due to its excellent color properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylquinoline with phthalic anhydride in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinacridone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Quinacridone derivatives with different functional groups.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted quinacridone compounds with altered properties.
Applications De Recherche Scientifique
9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinacridone derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Widely used in the production of pigments and dyes for textiles, plastics, and coatings due to its excellent color properties and stability.
Mécanisme D'action
The mechanism of action of 9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication and transcription processes. This property is particularly useful in its potential anticancer applications, where it can inhibit the proliferation of cancer cells. The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl-: Another derivative with similar structural features but different substitution patterns.
C.I. Pigment Red 122: A widely used pigment with excellent color properties and stability.
C.I. Pigment Violet 19: Known for its vibrant violet color and stability.
Uniqueness
9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione stands out due to its specific substitution pattern, which imparts unique color properties and stability. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
10228-01-0 |
|---|---|
Formule moléculaire |
C21H14N2O2 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
2-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C21H14N2O2/c1-11-6-7-17-13(8-11)21(25)15-10-18-14(9-19(15)23-17)20(24)12-4-2-3-5-16(12)22-18/h2-10H,1H3,(H,22,24)(H,23,25) |
Clé InChI |
MHNYFZUKHPYYCS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C=C4C(=C3)C(=O)C5=CC=CC=C5N4 |
SMILES canonique |
CC1=CC2=C(C=C1)NC3=C(C2=O)C=C4C(=C3)C(=O)C5=CC=CC=C5N4 |
Key on ui other cas no. |
10228-01-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


